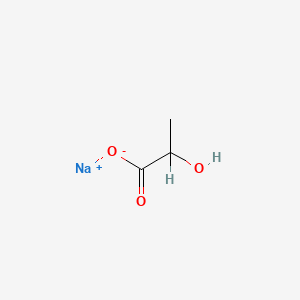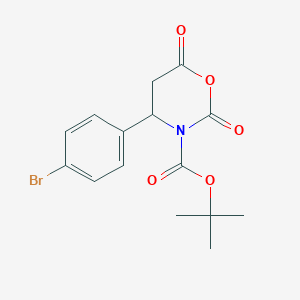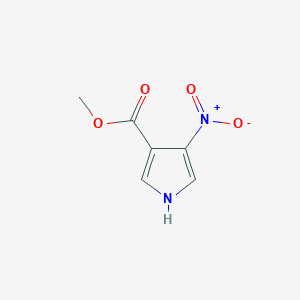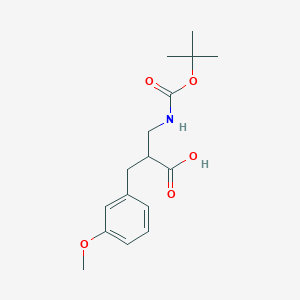
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group on the phenyl ring, and a propionic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propionic Acid Moiety: The protected amino group is then reacted with 3-methoxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid.
Reduction: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-methoxy-phenyl)-propanol.
Substitution: 2-Amino-methyl-3-(3-methoxy-phenyl)-propionic acid.
Scientific Research Applications
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and biologically active molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid: Lacks the methoxy group on the phenyl ring.
2-(Tert-butoxycarbonylamino-methyl)-3-(4-methoxy-phenyl)-propionic acid: Has the methoxy group at the para position instead of the meta position.
2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
886364-91-6 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
SUANLYCZPPNHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




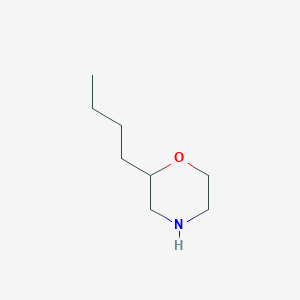
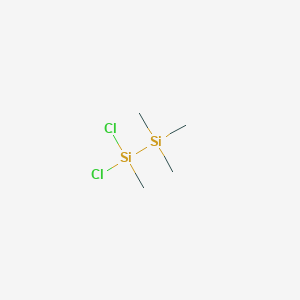
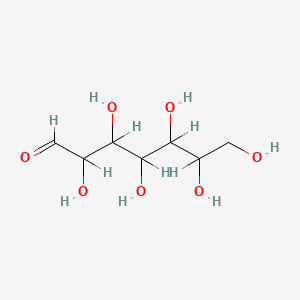

![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)
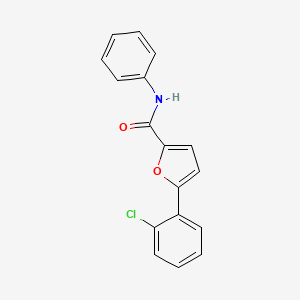
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)

